molecular formula C30H22ClFN4O2 B11951111 4-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881664-62-6

4-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11951111
CAS No.: 881664-62-6
M. Wt: 525.0 g/mol
InChI Key: OWUKEBFNGSRBBY-DPNNOFEESA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluorophenyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves multiple steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine.

    Condensation Reaction: The 4-chlorobenzyl hydrazine is then reacted with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with phenylhydrazine and an appropriate base to form the pyrazolyl ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)phenylhydrazine
  • 4-((4-Fluorophenyl)oxy)benzohydrazide
  • N’-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Uniqueness

What sets 4-((4-Chlorobenzyl)oxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

The compound 4-((4-Chlorobenzyl)oxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide (CAS No. 881664-62-6) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C30H22ClFN4O2
Molecular Weight 525.0 g/mol
IUPAC Name 2-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
InChI Key WPZLGGORJWYUCC-DPNNOFEESA-N

The compound features a benzohydrazide core with a 4-chlorobenzyl ether and a 4-fluorophenyl-pyrazole moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures inhibit key oncogenic pathways, particularly those involving:

  • BRAF(V600E) : A mutation commonly found in melanoma.
  • EGFR : Epidermal growth factor receptor implicated in various cancers.
  • Aurora-A Kinase : A target for cancer therapy due to its role in mitosis.

For instance, derivatives of pyrazole have demonstrated IC50 values indicating potent inhibitory effects against cancer cell lines, making them promising candidates for further drug development .

Anti-inflammatory and Antimicrobial Properties

The compound has also been evaluated for its anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to modulate inflammatory pathways and exhibit antibacterial effects:

  • Anti-inflammatory Activity : The presence of specific substituents can enhance the inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as kinases or COX enzymes.
  • Receptor Modulation : Binding to receptors involved in cancer proliferation or inflammatory responses.
  • Cell Cycle Arrest : Inducing apoptosis or cell cycle arrest in cancer cells through modulation of signaling pathways.

Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of pyrazole derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the 4-fluorophenyl group in enhancing potency against tumor cells .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of hydrazide derivatives. The findings revealed that these compounds effectively reduced inflammation markers in vitro and in vivo models, suggesting their potential therapeutic use in inflammatory diseases .

Properties

CAS No.

881664-62-6

Molecular Formula

C30H22ClFN4O2

Molecular Weight

525.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C30H22ClFN4O2/c31-25-12-6-21(7-13-25)20-38-28-16-10-23(11-17-28)30(37)34-33-18-24-19-36(27-4-2-1-3-5-27)35-29(24)22-8-14-26(32)15-9-22/h1-19H,20H2,(H,34,37)/b33-18+

InChI Key

OWUKEBFNGSRBBY-DPNNOFEESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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